molecular formula C6H7ClN2O B2439158 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 1005583-83-4

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

Cat. No. B2439158
M. Wt: 158.59
InChI Key: YTXOJJRIMZRRMH-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1005583-83-4 . It has a molecular weight of 158.59 . The IUPAC name for this compound is 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde .


Synthesis Analysis

The synthesis of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . This is followed by a reaction with formic ester in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .


Physical And Chemical Properties Analysis

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde is a liquid at room temperature . It has a density of 1.40±0.1 g/cm3 . The melting point is approximately 164 °C . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Xu and Shi (2011) focused on the synthesis of new pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and examined their crystal structures using X-ray diffraction. This research highlights the structural characteristics and potential applications in material science or chemical synthesis (Xu & Shi, 2011).

Ultrasound-Assisted Synthesis and Biological Investigations

  • Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, using an ultrasonic method. These compounds were investigated for their antimicrobial properties, showing significant potential in the development of new antimicrobial agents (Prasath et al., 2015).

Sonogashira-Type Reactions

  • Vilkauskaitė, Šačkus, and Holzer (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. This method provides a straightforward approach to synthesize pyrazolo[4,3-c]pyridines, which could be useful in organic synthesis and pharmaceutical research (Vilkauskaitė et al., 2011).

Microwave-Assisted Synthesis

  • Orrego-Hernández et al. (2015) performed a microwave-assisted synthesis of 5-alkylamino-pyrazole-4-carbaldehydes, demonstrating an efficient method with high yields. This process highlights the role of such compounds in chemical synthesis, particularly in the context of developing novel organic compounds (Orrego-Hernández et al., 2015).

Hydrogen-Bonded Chain Formation

  • Trilleras et al. (2014) explored the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenylhydrazine, leading to the formation of sheets built from π-stacked hydrogen-bonded chains. This study contributes to understanding the molecular interactions and potential applications in crystal engineering (Trilleras et al., 2014).

Safety And Hazards

This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXOJJRIMZRRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde

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